

Spectroscopic Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (Z)-2,3-Dimethylpent-2-enoic acid

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This technical guide provides an in-depth overview of the spectroscopic characterization of **(Z)-2,3-Dimethylpent-2-enoic acid**. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted spectroscopic data alongside established principles for the analysis of α,β -unsaturated carboxylic acids. The methodologies provided are based on standard laboratory practices for the structural elucidation of organic compounds.

Chemical Structure and Properties

(Z)-2,3-Dimethylpent-2-enoic acid is an α,β -unsaturated carboxylic acid with the molecular formula $C_7H_{12}O_2$ and a molecular weight of 128.17 g/mol .^[1] The presence of a carbon-carbon double bond in conjugation with the carboxylic acid functional group gives rise to its characteristic spectroscopic features.

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **(Z)-2,3-Dimethylpent-2-enoic acid**. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	COOH
~2.2	Quartet	2H	-CH ₂ -
~1.9	Singlet	3H	=C(CH ₃)-
~1.8	Singlet	3H	=C(CH ₃)-
~1.1	Triplet	3H	-CH ₃

Note: Predicted chemical shifts can vary. The acidic proton of the carboxylic acid is often broad and its chemical shift is dependent on solvent and concentration.[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)	Assignment
~173	C=O
~140	=C(CH ₃)-
~130	=C(CH ₃)-
~25	-CH ₂ -
~20	=C(CH ₃)-
~18	=C(CH ₃)-
~13	-CH ₃

Note: Carboxyl carbons in α,β -unsaturated acids typically appear in the range of 165-185 ppm.
[\[2\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~2970	Medium-Strong	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Conjugated carboxylic acid)
~1650	Medium	C=C stretch
~1450	Medium	C-H bend (Aliphatic)
~1300	Medium	C-O stretch
~920	Broad	O-H bend (Out-of-plane)

Note: The C=O stretching frequency for a conjugated carboxylic acid is typically lower than that of a saturated one.[\[2\]](#)[\[3\]](#)

Mass Spectrometry Data

m/z	Interpretation
128	[M] ⁺ (Molecular Ion)
113	[M - CH ₃] ⁺
83	[M - COOH] ⁺
55	[C ₄ H ₇] ⁺

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **(Z)-2,3-Dimethylpent-2-enoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Z)-2,3-Dimethylpent-2-enoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 300 MHz or higher.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the range of 0-15 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Set the relaxation delay to at least 5 times the longest T_1 relaxation time of the protons to ensure accurate integration.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the signals to determine the relative number of protons.

3.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be required for natural abundance ^{13}C NMR due to its lower sensitivity.[5][6]
- Instrument Setup:
 - Tune the probe for ^{13}C observation.
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
- Data Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Acquire a significantly larger number of scans compared to ^1H NMR (typically several hundred to thousands) to achieve a good signal-to-noise ratio.[7]
 - Employ a relaxation delay that allows for the full relaxation of all carbon nuclei for quantitative analysis, though shorter delays are often used for routine qualitative spectra. [8]
- Data Processing:
 - Apply a Fourier transform with an appropriate line broadening factor.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid/Thin Film):
 - Place one to two drops of the liquid **(Z)-2,3-Dimethylpent-2-enoic acid** sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top to create a thin liquid film.

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[9]
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .[9]
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the characteristic absorption bands.

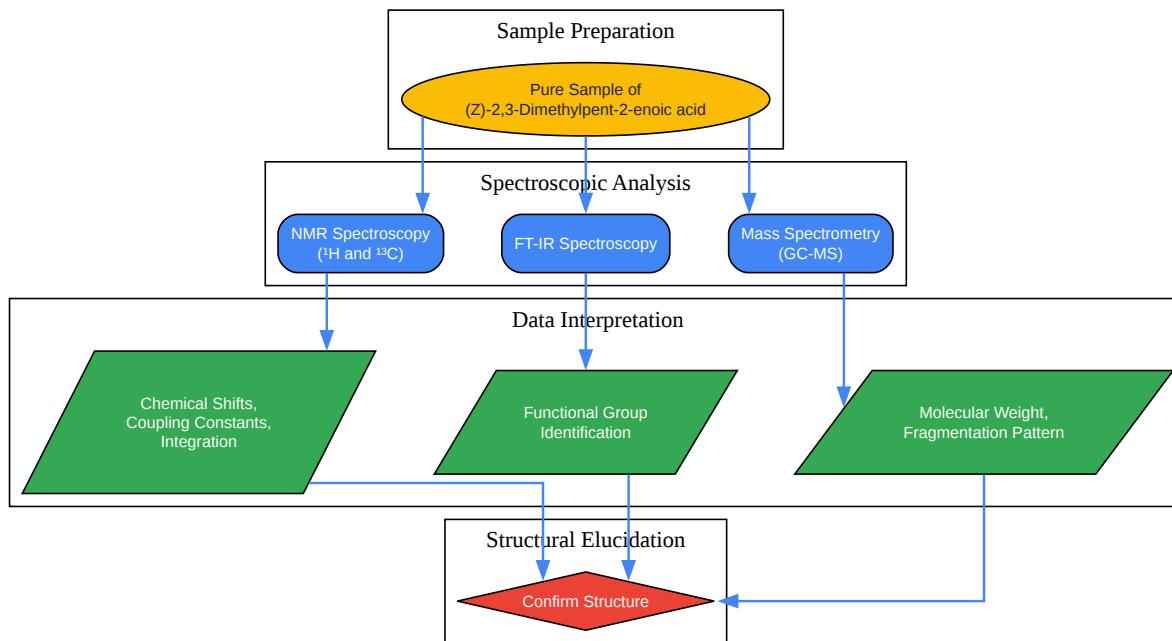
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (Derivatization):
 - For improved volatility and chromatographic performance, the carboxylic acid can be derivatized to its methyl ester. A common method is to react the acid with a solution of diazomethane in ether or with methanol in the presence of an acid catalyst (e.g., H_2SO_4).
 - Alternatively, for analysis of the free fatty acid, a polar GC column is required.
- Instrument Setup:
 - Gas Chromatograph:

- Use a capillary column appropriate for the analysis of fatty acid methyl esters (e.g., a DB-5ms or equivalent).
- Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
- Program the oven temperature with a gradient to separate the components of the sample (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
- Use helium as the carrier gas at a constant flow rate.
- Mass Spectrometer:
 - Use electron ionization (EI) at a standard energy of 70 eV.
 - Set the mass range to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Processing:
 - Identify the peak corresponding to the **(Z)-2,3-Dimethylpent-2-enoic acid** derivative in the TIC.
 - Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
 - Compare the obtained spectrum with a library of known mass spectra for confirmation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic characterization.



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Caption: General workflow for the spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of **(Z)-2,3-Dimethylpent-2-enoic acid**. For definitive structural confirmation, comparison with an authenticated standard is recommended.

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